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Compound of Interest

Compound Name: 4-Thiazolemethanol, 2-methoxy-

Cat. No.: B009389

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of thiazole derivatives, with a specific focus on compounds structurally related to 4-
Thiazolemethanol, 2-methoxy-. Due to the limited availability of specific experimental data for
the requested molecule, this document leverages data from closely related and well-
characterized analogs to provide a representative and instructive profile. The methodologies
and spectral interpretations presented herein are foundational for the characterization of novel
thiazole-based compounds in drug discovery and development.

Spectroscopic Data Analysis

The spectroscopic characterization of thiazole derivatives is fundamental to confirming their
chemical structure and purity. The following tables summarize the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative
compound, 2-methoxy-4-(hydroxymethyl)thiazole, based on the analysis of analogous
structures.

Table 1: Representative *H and **C NMR Spectral Data
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Assignment IH NMR (ppm) 13C NMR (ppm)
Methoxy (CHs) ~3.9-4.1(s) ~56 - 58
Methylene (CH-2) ~4.6 - 4.8 (s) ~59 - 62
Thiazole H-5 ~7.0-7.2(s) ~115-118
Thiazole C-2 ~168 - 172
Thiazole C-4 ~150 - 155
Thiazole C-5 ~115-118
Hydroxyl (OH) Variable

Note: Chemical shifts () are reported in parts per million (ppm) relative to a standard
reference. The hydroxyl proton signal is often broad and its position can vary depending on the
solvent and concentration.

Table 2: Key Infrared (IR) Absorption Bands

Expected Wavenumber

Functional Group Vibrational Mode

(cm=)
O-H (Alcohol) Stretching, broad 3200 - 3600
C-H (sp3) Stretching 2850 - 3000
C=N (Thiazole) Stretching 1570 - 1620
C=C (Thiazole) Stretching 1450 - 1550
C-O (Methoxy) Stretching 1050 - 1250
C-O (Alcohol) Stretching 1000 - 1200

Table 3: Mass Spectrometry (MS) Fragmentation
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Technique Expected m/z Values Interpretation

Molecular ion and common
Electrospray (ESI+) [M+H]*, [M+Na]*

adducts

Molecular ion and
Electron Impact (EI) M+, fragments characteristic fragments from

the loss of CH3O, CH20H, etc.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methods are standard in the field of organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The
sample (5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCls) or
dimethyl sulfoxide-de (DMSO-de) containing tetramethylsilane (TMS) as an internal standard.
Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid
sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of
4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For molecular weight
determination, Electrospray lonization (ESI) is often used, with the sample dissolved in a
suitable solvent like methanol or acetonitrile. Electron Impact (El) ionization can be employed
to obtain fragmentation patterns that aid in structural elucidation.

Synthetic Workflow and Characterization
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A plausible synthetic route to 2-methoxy-4-(hydroxymethyl)thiazole involves the reduction of a

corresponding aldehyde precursor. This common synthetic transformation is a reliable method

for the preparation of primary alcohols.

2-Methoxythiazole-4-carbaldehyde Reduction
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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